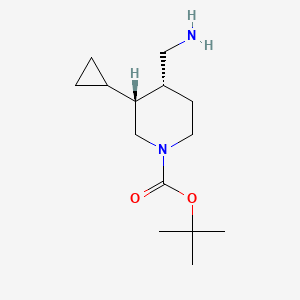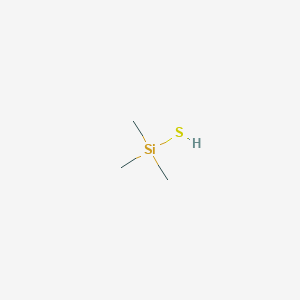
Silanethiol, trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilanethiol is an organosilicon compound with the molecular formula C₃H₁₀SSi . It is characterized by the presence of a silicon atom bonded to three methyl groups and one thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilanethiol can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:
(CH₃)₃SiCl+H₂S→(CH₃)₃SiSH+HCl
This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, trimethylsilanethiol is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and continuous monitoring of the reaction parameters are crucial to achieving consistent quality and yield .
化学反应分析
Types of Reactions
Trimethylsilanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form silanes.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethylsilanethiol can yield trimethylsilanesulfonic acid, while reduction can produce trimethylsilane .
科学研究应用
Trimethylsilanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of trimethylsilanethiol involves its ability to form strong bonds with various substrates. The thiol group can participate in nucleophilic attacks, while the silicon atom can form stable bonds with oxygen and other electronegative elements. This dual reactivity makes it a versatile compound in chemical reactions .
相似化合物的比较
Similar Compounds
Trimethylsilanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
Trimethylsilane: Lacks the thiol group and is less reactive in nucleophilic substitution reactions.
Trimethylchlorosilane: Contains a chlorine atom instead of a thiol group and is used as a precursor in the synthesis of trimethylsilanethiol.
Uniqueness
Trimethylsilanethiol is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as high reactivity in nucleophilic substitution reactions and the ability to form stable bonds with various substrates .
属性
CAS 编号 |
18338-27-7 |
|---|---|
分子式 |
C3H10SSi |
分子量 |
106.26 g/mol |
IUPAC 名称 |
trimethyl(sulfanyl)silane |
InChI |
InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3 |
InChI 键 |
KHOQXNHADJBILQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


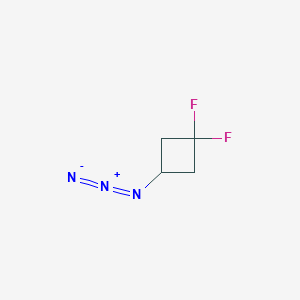

![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
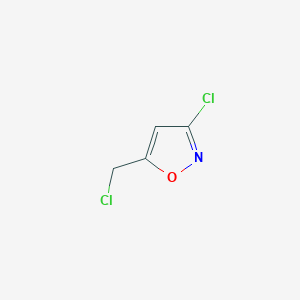
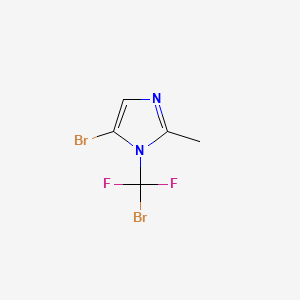
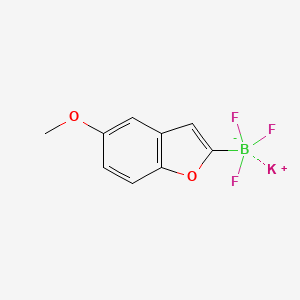

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
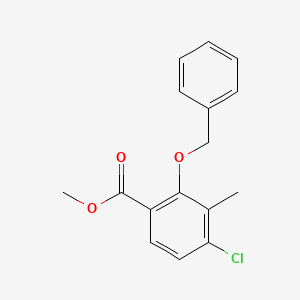
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
